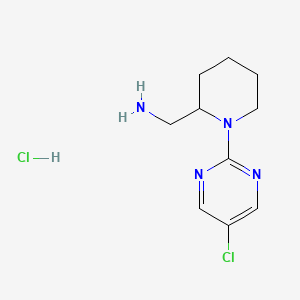(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride
(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride
Brand Name:
Vulcanchem
CAS No.:
1261234-05-2
VCID:
VC8063800
InChI:
InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H
SMILES:
C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl
Molecular Formula:
C10H16Cl2N4
Molecular Weight:
263.16 g/mol
(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride
CAS No.: 1261234-05-2
Cat. No.: VC8063800
Molecular Formula: C10H16Cl2N4
Molecular Weight: 263.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261234-05-2 |
|---|---|
| Molecular Formula | C10H16Cl2N4 |
| Molecular Weight | 263.16 g/mol |
| IUPAC Name | [1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H |
| Standard InChI Key | PNDOAZWRDHLCGZ-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl |
| Canonical SMILES | C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₆Cl₂N₄ | |
| Molecular weight | 263.17 g/mol | |
| CAS number | 1261234-05-2 | |
| PubChem CID | 56973027 (parent compound) |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step reactions, often starting with pyrimidine derivatives or piperidine precursors.
Key Synthetic Pathways
-
Mitsunobu Reaction:
-
Nucleophilic Aromatic Substitution:
-
Salt Formation:
| Step | Reagents/Conditions | Yield (Example) | Source |
|---|---|---|---|
| Mitsunobu coupling | DIAD, PPh₃, DMF/THF | 55% | |
| Pyrimidine coupling | DIEA, DMF, 60°C, 4 h | 45% | |
| HCl salt formation | HCl gas, ethanol | 100% |
Physical and Chemical Properties
Biological Activity and Applications
Comparative Analysis with Analogues
Research Findings and Data
In Vitro and In Vivo Studies
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator